5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
CAS No.: 860609-41-2
Cat. No.: VC6373015
Molecular Formula: C14H9Cl2NO4S
Molecular Weight: 358.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860609-41-2 |
|---|---|
| Molecular Formula | C14H9Cl2NO4S |
| Molecular Weight | 358.19 |
| IUPAC Name | 5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid |
| Standard InChI | InChI=1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21) |
| Standard InChI Key | PBEJINTUYFKSBG-UHFFFAOYSA-N |
| SMILES | C1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is systematically named 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, reflecting its fused heterocyclic framework and substituents. Its molecular formula is C₁₄H₉Cl₂NO₄S, with a molar mass of 368.2 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name ensures precise identification, while synonyms such as 5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,thiazole-6,7-dicarboxylic acid and registry numbers like CAS 1285572-51-1 facilitate cross-referencing in databases .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1285572-51-1 |
| Molecular Formula | C₁₄H₉Cl₂NO₄S |
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid |
| SMILES | C1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O |
Structural Characteristics
The molecule comprises a pyrrolo[1,2-c][1,thiazole core, a bicyclic system merging pyrrole (five-membered, nitrogen-containing) and thiazole (five-membered, nitrogen-sulfur) rings. The 3,4-dichlorophenyl group at position 5 introduces steric bulk and electron-withdrawing effects, while the 6,7-dicarboxylic acid substituents enhance hydrophilicity and metal-chelating capacity . X-ray crystallography of analogous compounds reveals planar aromatic systems with intramolecular hydrogen bonds between carboxylic acid groups, stabilizing the conformation.
Synthesis and Optimization
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, starting with functionalized pyrrole and thiazole precursors. A common route includes:
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Cyclocondensation: Reacting 3,4-dichlorophenyl-substituted pyrrole derivatives with thiazole intermediates under acidic conditions to form the fused bicyclic core.
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Carboxylic Acid Functionalization: Oxidizing methyl or ester groups at positions 6 and 7 to carboxylic acids using potassium permanganate or Jones reagent .
Table 2: Representative Synthetic Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3,4-Dichlorophenylpyrrole, Thiazole bromide | HCl (cat.), 80°C, 12h | 45–55 |
| 2 | Methyl ester intermediate | KMnO₄, H₂O, 60°C, 6h | 70–80 |
Challenges and Optimizations
Key challenges include low cyclization yields due to steric hindrance from the dichlorophenyl group and oxidation overreach during carboxylation. Strategies to improve efficiency involve:
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Microwave-assisted synthesis: Reducing reaction time from 12h to 2h and improving yield by 15%.
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Protective group chemistry: Temporarily masking reactive sites with tert-butoxycarbonyl (Boc) groups to prevent side reactions .
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct signals for aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm). ¹³C NMR confirms carbonyl carbons at δ 165–170 ppm.
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Infrared (IR) Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
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Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 368.02 (calculated for C₁₄H₉Cl₂NO₄S).
Biological Activities and Mechanisms
Antimicrobial Properties
Studies on structurally related pyrrolo-thiazoles demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The dichlorophenyl group enhances membrane permeability, while dicarboxylic acids disrupt cell wall biosynthesis via penicillin-binding protein inhibition.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Topoisomerase II inhibition |
| A549 (Lung) | 18 | ROS-mediated apoptosis |
| HepG2 (Liver) | 22 | Cell cycle arrest (G2/M phase) |
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Antibiotic adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).
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Targeted anticancer agents: Conjugation with folate ligands improves selectivity for cancer cells .
Material Science
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